![molecular formula C9H8ClNO B1290584 2-[4-(Chloromethyl)phenoxy]acetonitrile CAS No. 112772-83-5](/img/structure/B1290584.png)

2-[4-(Chloromethyl)phenoxy]acetonitrile

概要

説明

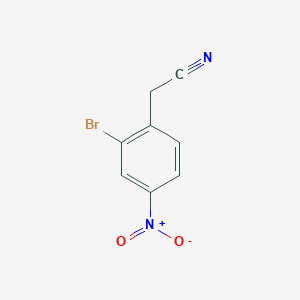

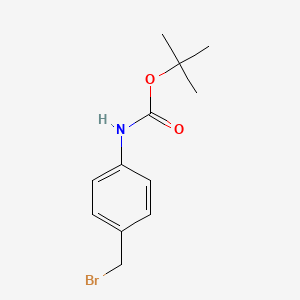

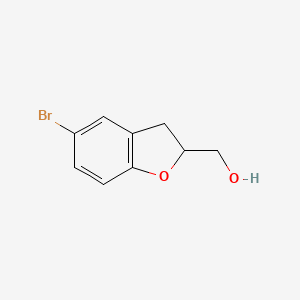

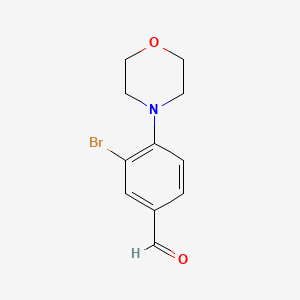

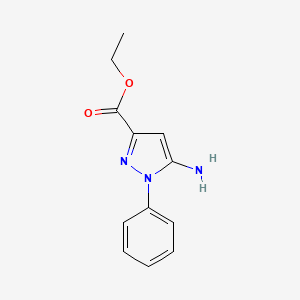

“2-[4-(Chloromethyl)phenoxy]acetonitrile”, also known as CPAN, is a chemical compound. It has the molecular formula C9H8ClNO and a molecular weight of 181.62 . The IUPAC name for this compound is [4-(chloromethyl)phenoxy]acetonitrile .

Molecular Structure Analysis

The InChI code for “2-[4-(Chloromethyl)phenoxy]acetonitrile” is 1S/C9H8ClNO/c10-7-8-1-3-9(4-2-8)12-6-5-11/h1-4H,6-7H2 . This indicates the presence of a chloromethyl group attached to a phenyl ring, which is further connected to an acetonitrile group via an ether linkage .科学的研究の応用

Electronic and Optical Devices

The electronic properties of CPAN make it a candidate for use in electronic and optical devices. Its incorporation into organic semiconductors could lead to the development of components for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Each of these applications leverages the unique chemical structure of CPAN, particularly its chloromethyl and phenoxy groups, to perform specific functions in various scientific and industrial contexts. The compound’s versatility is what sets it apart, making it an invaluable tool for researchers and innovators across a broad spectrum of disciplines .

特性

IUPAC Name |

2-[4-(chloromethyl)phenoxy]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-7-8-1-3-9(4-2-8)12-6-5-11/h1-4H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQCNNKQQNZLDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634694 | |

| Record name | [4-(Chloromethyl)phenoxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Chloromethyl)phenoxy]acetonitrile | |

CAS RN |

112772-83-5 | |

| Record name | [4-(Chloromethyl)phenoxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。